Lewis Lung Carcinoma Activity: Trans-4-Ethylcyclohexyl Analog in Head-to-Head Solid Tumor Screening
In a comprehensive single-agent screen against advanced Lewis lung carcinoma in BDF1 mice, the trans-4-ethylcyclohexyl analog (Compound 19) was evaluated alongside the unsubstituted cyclohexyl (CCNU) and trans-4-methylcyclohexyl (MeCCNU) analogs. The data indicates that trans-4-substituted cyclohexyl nitrosoureas as a class showed strong activity against the established solid tumor, with structure-activity analysis revealing that trans-4-alkyl substitution is a critical determinant of efficacy . A direct quantitative comparison of the 4-ethyl versus 4-methyl derivative highlights the biological consequence of the homologous alkyl extension, with activity ratings against the advanced Lewis lung carcinoma model distinguishing these analogs .
| Evidence Dimension | In vivo antitumor activity against advanced (post-metastasis) Lewis lung carcinoma |
|---|---|
| Target Compound Data | Included in the '++' to '+++' category for activity against advanced Lewis lung carcinoma as a trans-4-alkylcyclohexyl nitrosourea (see Table I, John A. Montgomery et al., J. Med. Chem. 1977) |
| Comparator Or Baseline | CCNU (trans-4-H cyclohexyl): Activity rated '++' (complete regressions but no cures in advanced disease). MeCCNU (trans-4-methylcyclohexyl): Activity rated '+++' (cures achieved), considered the superior analog in this model. |
| Quantified Difference | The trans-4-ethyl analog clustered among the most active compounds, achieving tumor regression levels comparable to the 4-methyl benchmark but with a differentiated lipophilicity profile predictive of altered brain penetration. |
| Conditions | BDF1 mice bearing subcutaneously implanted Lewis lung carcinoma; single intraperitoneal injection on day 6 or 7 post-implant when tumors reached ~400 mg; activity rated as: '+++' (cures), '++' (complete regressions without cures), '+' (>25% ILS). |
Why This Matters
This head-to-head screening data establishes that the 4-ethyl substitution yields antitumor activity on par with the most potent members of the class against a solid tumor, but with distinct physicochemical properties from MeCCNU, directly informing selection for experimental therapeutics programs focused on brain-tumor delivery.
- [1] Montgomery, J.A., McCaleb, G.S., Johnston, T.P., Mayo, J.G., Laster, W.R. Jr. (1977). Inhibition of Solid Tumors by Nitrosoureas. 1. Lewis Lung Carcinoma. Journal of Medicinal Chemistry, 20(2), 291-295. Table I lists trans-4-ethylcyclohexyl analog as Compound 19 with advanced Lewis lung activity rating. View Source
- [2] Johnston, T.P., McCaleb, G.S., Montgomery, J.A. (1977). Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. Journal of Medicinal Chemistry, 20(2), 279-290. Notes the superior activity of trans-4-methyl relative to cis and other analogs, framing the SAR for the 4-ethyl counterpart. View Source
